5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H22F2N4OS and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of various 1,2,4-triazole derivatives, including structures similar to the compound of interest, demonstrating significant antimicrobial activities. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial properties, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This indicates a potential application of such compounds in developing new antimicrobial agents.
Anticancer Applications
Another area of application is in anticancer research. Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. These compounds exhibited unique mechanisms of tubulin inhibition, showing high potency and efficacy in tumor growth inhibition in mouse xenograft models when administered orally or intravenously (Zhang et al., 2007). This highlights the potential of triazole derivatives in cancer therapy, offering a unique mechanism of action compared to existing treatments.
Structural Characterization and Analgesic Potential
Karczmarzyk and Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines, providing insights into the molecular packing and interactions that may contribute to their analgesic action (Karczmarzyk & Malinka, 2008). This research could inform the development of new analgesic compounds with improved efficacy and specificity.
Heterocyclic Compound Synthesis
The synthetic utility of heteroaromatic azido compounds has been explored, leading to the preparation of various heterocyclic structures with potential biological activities. Westerlund (1980) discussed the synthesis of triazolothienopyrimidines, indicating the versatility of triazole derivatives in generating diverse biologically active compounds (Westerlund, 1980).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole and triazole, both of which are known to interact with a variety of enzymes and receptors
Mode of Action
Based on its structural similarity to other thiazole and triazole derivatives, it is likely that it binds to its targets and induces changes in their function . The specific nature of these changes would depend on the identity of the targets.
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential to interact with various enzymes and receptors . The downstream effects of these interactions could include a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with thiazole and triazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the solubility of the compound in different solvents could affect its distribution in the body and its ability to reach its targets .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-6-11(2)7-9-24)12-4-5-13(20)14(21)10-12/h4-5,10-11,16,26H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHLPGLPDQNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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